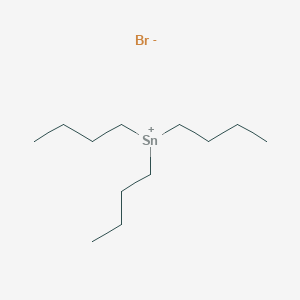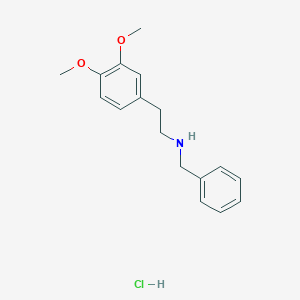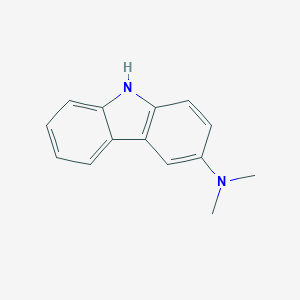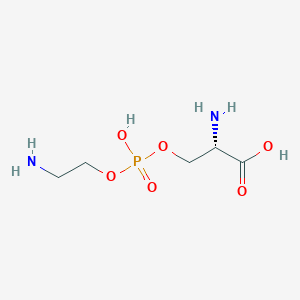
门冬酸氢钾
描述
Synthesis Analysis
Monopotassium aspartate's synthesis involves chemical reactions that might include the neutralization of aspartic acid with potassium compounds. Direct synthesis methods have been developed for producing N-substituted, functionalized aspartic acids from alkali maleates and primary amines in hot DMSO, which could be adapted for synthesizing monopotassium aspartate by selecting appropriate potassium-containing reagents (Piispanen & Pihko, 2005).
Molecular Structure Analysis
The structure of monopotassium aspartate can be inferred from studies on similar aspartate complexes. For instance, lithium hydrogen L-aspartate and potassium hydrogen L-aspartate structures have been elucidated, revealing coordination numbers and geometries that might be similar in monopotassium aspartate complexes (Schmidbaur et al., 1989).
Chemical Reactions and Properties
The chemical behavior of monopotassium aspartate may involve interactions indicative of its aspartate backbone and potassium ion. Research into aspartic acid complexes, such as with zinc, shows multiple coordination modes and geometries due to the coordinative flexibility, which could be extrapolated to understand the reactivity and binding properties of monopotassium aspartate (Gould et al., 2010).
Physical Properties Analysis
Monopotassium aspartate's physical properties, including solubility and stability, can be influenced by its molecular structure and environmental conditions. Studies on similar aspartate salts provide insights into the hydration states and pH-dependent solubility, which are critical for understanding monopotassium aspartate's behavior in aqueous solutions (Schmidbaur et al., 1989).
Chemical Properties Analysis
The chemical properties of monopotassium aspartate, such as reactivity and interaction with other molecules, are informed by its aspartic acid moiety and potassium ion. The synthesis and characterization of complexes involving aspartic acid and other metal ions hint at the potential for monopotassium aspartate to engage in complex formation and participate in biochemical processes, albeit studies specifically focused on monopotassium aspartate are limited (Gould et al., 2010).
科学研究应用
辐射反应调节:门冬酸氢钾和门冬酸氢镁钾增加了大鼠和小鼠在持续照射下的存活率。它们还改善了小鼠的神经肌肉协调能力和身体能力 (O. Chlebovský & M. Praslička, 1984).
对衰老大鼠血清蛋白的影响:在饮用水中持续添加门冬酸氢钾和门冬酸氢镁钾的门冬氨酸,可以减缓衰老大鼠血清蛋白浓度的变化。这表明在与衰老相关的疾病中具有潜在益处 (K. Chlebovská & O. Chlebovský, 1999).
在神经病学和精神病学中的治疗应用:兴奋性氨基酸(如门冬氨酸)的拮抗剂已显示出在神经病学和精神病学中具有潜在的治疗用途,尤其是在癫痫和运动系统疾病中 (B. Meldrum, 1985).
粘多糖贮积症的基因治疗:研究人员在用于粘多糖贮积症基因治疗的病毒载体中加入了天冬氨酸八肽。这旨在增加骨骼靶向性,以进行有效的治疗 (C. Alméciga-Díaz & L. Barrera, 2019).
保水能力:对门冬酸氢钾和其他氨基酸的研究突出了它们增强的保水能力,这与理解细菌在降低水分活性下的应对机制有关 (C. B. Anderson & L. D. Witter, 1982).
肠道损伤和炎症:在断奶仔猪中补充门冬氨酸,并用大肠杆菌脂多糖处理,可以改善肠道形态和屏障功能。它还抑制 TLR4 和 NODs/NF-κB 和 p38 信号通路,表明在控制肠道炎症中具有潜力 (Haibo Wang 等人,2017).
作用机制
Target of Action
Monopotassium aspartate is primarily used as a potassium supplement . Its primary targets are cells that require potassium for proper function. Potassium is an essential mineral that plays a vital role in cell function, including maintaining fluid balance, nerve signal transmission, and muscle contraction .
Mode of Action
As a potassium supplement, monopotassium aspartate increases the levels of potassium in the body. It does this by providing a source of potassium that can be absorbed by the body and utilized by cells. The aspartate component of the compound may enhance the absorption of potassium .
Biochemical Pathways
Monopotassium aspartate is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .
Pharmacokinetics
It is known that potassium is generally well absorbed in the body and is distributed throughout the body’s cells .
Result of Action
The primary result of monopotassium aspartate supplementation is an increase in the body’s potassium levels. This can help to prevent or treat hypokalemia (low potassium levels), which can cause symptoms such as muscle weakness, fatigue, and heart palpitations .
Action Environment
The action of monopotassium aspartate can be influenced by various environmental factors. For example, the absorption of potassium can be affected by the presence of other nutrients in the diet. Additionally, certain medical conditions, such as kidney disease, can affect the body’s ability to regulate potassium levels .
属性
IUPAC Name |
potassium;(3S)-3-amino-4-hydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXVQZSTAVIHFD-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70273966 | |
| Record name | Monopotassium aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monopotassium aspartate | |
CAS RN |
1115-63-5 | |
| Record name | L-Aspartic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monopotassium aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does monopotassium aspartate impact plasma aspartate levels, and what are the potential consequences?
A1: Research suggests that administering monopotassium aspartate to rats significantly increases plasma aspartate levels, particularly through intraperitoneal injection []. This effect appears to be dose-dependent and varies with the age of the rats. Importantly, the study highlights a potential link between markedly elevated plasma aspartate levels and neuronal necrosis []. This finding underscores the importance of careful dosage considerations when investigating the effects of monopotassium aspartate.
Q2: Does the route of administration influence the effect of monopotassium aspartate on plasma aspartate levels?
A2: Yes, the route of administration plays a significant role in how monopotassium aspartate influences plasma aspartate levels. Research indicates that intraperitoneal injection leads to the most substantial increase in plasma aspartate levels compared to other administration methods []. This difference highlights the importance of considering administration routes when designing experiments and interpreting results related to monopotassium aspartate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















